molecular formula C14H21ClN2O2 B1456390 tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate CAS No. 335059-94-4

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

Cat. No.: B1456390
CAS No.: 335059-94-4
M. Wt: 284.78 g/mol
InChI Key: LVNZSMOJVQTZDJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate (CAS 335059-94-4) is a high-purity Boc-protected amine intermediate essential for advanced organic synthesis and drug discovery. This compound integrates a carbamate group, a structural motif renowned in medicinal chemistry for its proteolytic stability and ability to serve as an amide bond mimic, features that improve the metabolic stability and bioavailability of drug candidates . Its primary application is as a versatile building block in the construction of complex molecules, where the Boc (tert-butyloxycarbonyl) group provides robust protection for the amine functionality during multi-step syntheses, and can be selectively removed under mild acidic conditions without affecting other sensitive parts of the molecule . Researchers will find significant value in this compound for developing novel therapeutic agents. The aromatic carbamate scaffold is of particular interest in neuroprotective research, as derivatives based on this core structure have been shown to protect human neurons from apoptosis by modulating key proteins like Bcl-2 and activating autophagy, demonstrating potential for treating neurodegenerative diseases . The presence of the 4-chlorobenzyl moiety further enhances its utility in creating structure-activity relationships (SAR) during the optimization of lead compounds. With a molecular formula of C14H21ClN2O2 and a molecular weight of 284.78 g/mol, this reagent is characterized to ensure reliability in experimental outcomes . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[2-[(4-chlorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNZSMOJVQTZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

Stage Reagents & Conditions Details Yield (%) Notes
1 tert-Butyl 2-aminoethylcarbamate (6.4 g, 40 mmol), 4-chlorobenzaldehyde (44 mmol), methanol (60 mL), molecular sieve 3 Å Stirred at ambient temperature (~20°C) overnight to form imine intermediate N/A Molecular sieves remove water to drive imine formation
2 Sodium borohydride (NaBH4, 240 mmol) added portion-wise at -10 to 20°C over 30 min, then stirred at ambient temperature for 16 h Reduction of imine to amine 90-92% Cooling with ice/salt bath prevents side reactions
3 Work-up: Evaporation of solvent, extraction with ethyl acetate and water, acid/base washes (0.5 N HCl, saturated NaHCO3), drying over MgSO4, filtration, evaporation Isolation of product as colorless oil or solid N/A Purification by extraction and drying

This method yields tert-butyl 2-(4-chlorobenzylamino)ethylcarbamate with high purity and yield (around 90-92%) as confirmed by LC-MS and NMR data.

Alternative Reducing Agent

  • Sodium triacetoxyborohydride can be used as a milder reducing agent in 1,2-dichloroethane solvent with triethylamine as a base.
  • Reaction is conducted at room temperature for 16 h.
  • This method typically gives lower yields (~23%) but can be preferable for sensitive substrates or when milder conditions are required.

Reaction Mechanism Insights

  • The initial condensation forms an imine intermediate between the primary amine of tert-butyl 2-aminoethylcarbamate and the aldehyde group of 4-chlorobenzaldehyde.
  • Sodium borohydride reduces the imine carbon-nitrogen double bond to a secondary amine, completing the reductive amination.
  • Molecular sieves ensure removal of water formed during imine formation, shifting equilibrium toward imine.
  • Acid-base extraction steps remove impurities and unreacted starting materials.

Analytical Data Supporting Preparation

Parameter Data
LC-MS (ESI) [M+H]^+ = 285.2 (calculated for C15H23ClN2O2 + H: 285.1)
TLC Rf (DCM/MeOH 9:1) ~0.30
Physical State Colorless oil or white solid depending on purification
Purity >90% by HPLC

The presence of the 4-chloro substituent shifts the molecular weight and slightly alters chromatographic behavior compared to unsubstituted benzyl derivatives.

Summary Table of Preparation Methods

Method Reducing Agent Solvent Temperature Reaction Time Yield (%) Notes
Method A Sodium borohydride Methanol -10 to 20°C (initial), then ambient 16 h 90-92 High yield, classical reductive amination, molecular sieves used
Method B Sodium triacetoxyborohydride 1,2-Dichloroethane Room temperature 16 h ~23 Milder conditions, lower yield, requires base (Et3N)
Method C Sodium borohydride Methanol 0 to 20°C Overnight ~51 Moderate yield, purification by reverse phase HPLC

Research Findings and Notes

  • The sodium borohydride method in methanol with molecular sieves is the most efficient and reproducible route for preparing this compound, delivering high yields and purity without extensive purification steps.
  • The use of molecular sieves is critical to drive imine formation by removing water.
  • Cooling during NaBH4 addition prevents side reactions and decomposition of reagents.
  • Acid-base extraction ensures removal of inorganic salts and residual starting materials.
  • Alternative reducing agents such as sodium triacetoxyborohydride provide milder conditions but at the cost of lower yields and more complex purification.
  • The compound's physical and spectral data are consistent with literature reports for similar carbamate derivatives bearing 4-chlorobenzyl substituents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group.

    Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions at the chlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the aminoethyl group.

    Reduction: Reduced derivatives of the chlorobenzyl group.

    Substitution: Substituted derivatives at the chlorobenzyl position.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₂₁ClN₂O₂
  • Molecular Weight : 284.78 g/mol
  • CAS Number : 335059-94-4

The compound features a tert-butyl group, an aminoethyl chain, and a chlorobenzyl moiety, which contribute to its biological activity and reactivity in chemical reactions.

Scientific Research Applications

  • Synthesis of Pharmaceuticals
    • tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate serves as an important precursor in the synthesis of Edoxaban , a direct oral anticoagulant. Edoxaban is utilized in the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and atrial fibrillation. The synthesis involves multiple steps where this carbamate acts as a key intermediate that enhances the overall yield and purity of the final product .
  • Biological Activity
    • Research indicates that carbamate derivatives exhibit significant biological activities, including anti-inflammatory and antitumor properties. For instance, derivatives similar to this compound have been studied for their potential inhibitory effects on cancer cell proliferation .
  • Analytical Chemistry
    • The compound has applications in analytical chemistry, particularly in chromatography and mass spectrometry. Its unique structure allows it to be effectively analyzed for purity and composition, making it useful in quality control during pharmaceutical manufacturing .

Case Study 1: Synthesis of Edoxaban

A detailed investigation into the synthesis of Edoxaban highlights the importance of this compound as an intermediate. The study outlines the reaction conditions that optimize yield and purity:

  • Methodology : The reaction involves mixing the carbamate with specific reagents under controlled temperatures to facilitate the formation of Edoxaban.
  • Results : The use of this intermediate significantly improved the efficiency of the synthesis process, yielding higher purity levels compared to alternative methods.

Case Study 2: Antitumor Activity

A research study explored the antitumor potential of carbamate derivatives, including this compound. The findings indicated:

  • Experimental Setup : Various concentrations were tested on cancer cell lines.
  • Findings : The compound exhibited dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis and other applications where temporary protection of amine groups is required .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Structural analogs of this compound often differ in the substituent attached to the benzyl group. These modifications significantly alter reactivity, solubility, and biological activity:

Compound Name Substituent Molecular Formula Key Applications/Synthesis Reference
tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)carbamate 4-methoxybenzyl C₁₅H₂₄N₂O₃ Precursor for cyclopropane-fused diazepanones
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate 4-fluorobenzyl C₁₄H₂₀FN₂O₂ Synthesis of fluorinated bioactive intermediates
tert-Butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate 3-chlorobenzyl C₁₄H₂₁ClN₂O₂ Explored in kinase inhibitor development
tert-Butyl (2-((4-(trifluoromethoxy)benzyl)amino)ethyl)carbamate 4-CF₃O-benzyl C₁₅H₂₀F₃N₂O₃ High electronegativity for enhanced binding

Key Findings :

  • Electron-Withdrawing Groups (e.g., Cl, F, CF₃O) : Enhance stability and influence intermolecular interactions in target binding .
  • Electron-Donating Groups (e.g., OCH₃) : Increase solubility in polar solvents but may reduce metabolic stability .
  • Positional Isomerism : Meta-substituted derivatives (e.g., 3-chlorobenzyl) exhibit distinct steric effects compared to para-substituted analogs, impacting their utility in stereoselective reactions .

Backbone Modifications

Variations in the ethylamine backbone or carbamate linkage also modulate properties:

Compound Name Structural Feature Molecular Formula Notable Properties Reference
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Amino group on β-carbon of ethyl chain C₁₃H₁₉ClN₂O₂ Enhanced rigidity for conformational studies
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate Azetidine ring incorporation C₁₀H₂₀N₂O₂ Improved pharmacokinetics via ring constraint
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate PEG-like spacer C₁₁H₂₃NO₅ Increased hydrophilicity for drug delivery

Key Findings :

  • Rigid Backbones (e.g., azetidine or cyclohexyl derivatives): Improve target selectivity in enzyme inhibition .
  • Flexible Spacers (e.g., PEG chains): Enhance water solubility and bioavailability .

Biological Activity

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate is a carbamate compound with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of approximately 284.78 g/mol. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorobenzyl moiety. Its unique structural features contribute to its notable biological activities, including potential therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H21ClN2O2\text{C}_{14}\text{H}_{21}\text{Cl}\text{N}_2\text{O}_2

Key Features:

  • tert-butyl group : Enhances lipophilicity and stability.
  • 4-chlorobenzyl moiety : Increases biological activity and solubility.
  • Aminoethyl group : Contributes to interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions at the benzylic position, influencing various biochemical pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, thereby affecting cellular processes such as signaling pathways and gene expression.

Biochemical Pathways

  • Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator.
  • Gene Expression Modulation : By interacting with transcription factors, it may influence gene expression patterns.
  • Cell Signaling : Alters the activity of key signaling molecules, impacting cellular responses.

Biological Activities

Research indicates that this compound exhibits significant pharmacological activities:

  • Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity in vivo, suggesting potential for this compound as well.
  • Anticancer Properties : The structural characteristics indicate potential efficacy against various cancer cell lines, particularly in inhibiting proliferation.

1. Structure-Activity Relationship Studies

In studies focusing on O-alkylamino-tethered derivatives, compounds similar to this compound demonstrated broad anti-proliferative activities against breast cancer cell lines. For instance:

  • Compound JMX0293 showed an IC50 value of 3.38 μM against MDA-MB-231 cells while exhibiting low toxicity against non-tumorigenic cells (IC50 > 60 μM) .

2. Interaction with Biological Targets

Research has shown that carbamate derivatives can interact with various biological targets:

  • Compounds derived from similar structures have been evaluated for their ability to inhibit specific enzymes or modulate receptor activities, indicating a pathway for further exploration in drug development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl (4-chlorophenyl)carbamateC₁₃H₁₉ClN₂O₂Lacks aminoethyl chain; simpler structure
Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamateC₁₃H₂₀ClN₃O₂Contains amino group but different substitution pattern
Tert-butyl (2-((2,4-dichlorobenzyl)amino)ethyl)carbamateC₁₄H₂₀Cl₂N₂O₂Contains dichloro substitution; increased reactivity

This table highlights how the unique substitution pattern of this compound may influence its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate, and how do reaction parameters influence yield?

  • Synthesis Methodology : A common approach involves nucleophilic substitution between tert-butyl (2-chloroethyl)carbamate and 4-chlorobenzylamine. For example, reactions in dimethylformamide (DMF) at 80°C with potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts yield the product. Optimal conditions require precise stoichiometry (e.g., 1.1:1 molar ratio of 4-chlorobenzylamine to chloroethyl carbamate) and 12–24-hour reaction times .
  • Critical Parameters :

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products.
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
  • Catalysts : KI facilitates halide displacement via a "soft" iodide intermediate.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR :

  • ¹H NMR : Look for the tert-butyl singlet at δ 1.42 ppm (9H) and the carbamate NH signal (δ 5.0–6.0 ppm, broad). The 4-chlorobenzyl group appears as a singlet at δ 4.3–4.5 ppm (CH₂) and aromatic protons at δ 7.2–7.4 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) of the carbamate resonates at δ 155–160 ppm, while the tert-butyl carbons appear at δ 28–30 ppm .
    • HRMS : Confirm molecular weight (C₁₄H₂₀ClN₂O₂, exact mass 292.1215) with high-resolution mass spectrometry .

Advanced Research Questions

Q. How can this compound serve as a building block in medicinal chemistry, particularly for covalent inhibitors or targeted therapeutics?

  • Applications :

  • Covalent Inhibitors : The carbamate group enables conjugation to electrophilic warheads (e.g., acrylamides) for targeting kinases like FAK (Focal Adhesion Kinase). For example, derivatives have been used to synthesize inhibitors with IC₅₀ values <100 nM .
  • Fluorescent Tracers : The 4-chlorobenzyl moiety allows functionalization for receptor-targeted probes (e.g., succinate receptor tracers) via piperazine linkers .
    • Design Considerations : Protect the carbamate during multi-step syntheses using Boc (tert-butoxycarbonyl) strategies to prevent premature deprotection.

Q. What challenges arise in crystallographic analysis of this compound, and how can computational tools like SHELX refine structural resolution?

  • Crystallographic Challenges :

  • Disorder : The tert-butyl group often exhibits rotational disorder, complicating electron density maps.
  • Hydrogen Bonding : Weak intermolecular interactions (e.g., N–H···O) require high-resolution data (<1.0 Å) for accurate modeling .
    • Computational Solutions :
  • Use SHELXL for iterative refinement with restraints on bond lengths/angles.
  • Apply TWINABS for correcting twinning artifacts in crystal lattices .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported NMR chemical shifts or synthetic yields across studies?

  • Case Example :

  • Shift Variability : In DMSO-d₆ vs. CDCl₃, NH proton signals may shift by 0.5–1.0 ppm due to solvent polarity. Always report solvent and temperature .
  • Yield Inconsistencies : Differences in catalyst purity (e.g., KI vs. NaI) or drying methods (anhydrous vs. hydrated solvents) can alter yields by 10–20%. Standardize reagent quality and reaction setup .
    • Best Practices :
  • Include internal standards (e.g., TMS for NMR) and replicate reactions ≥3 times.
  • Use column chromatography (silica gel, hexane/ethyl acetate gradients) for consistent purification .

Methodological Recommendations

Q. What purification strategies optimize yield and purity for this compound, particularly when scaling up synthesis?

  • Stepwise Purification :

Liquid-Liquid Extraction : Separate unreacted 4-chlorobenzylamine using dichloromethane/water.

Column Chromatography : Use silica gel with 3:1 hexane/ethyl acetate (Rf ≈ 0.4).

Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >95% purity .

  • Analytical QC : Monitor by TLC (UV254) and HPLC (C18 column, acetonitrile/water mobile phase).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate
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tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate

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